molecular formula C10H10O2 B3058740 4-Cyclopropoxybenzaldehyde CAS No. 915016-52-3

4-Cyclopropoxybenzaldehyde

Cat. No. B3058740
M. Wt: 162.18
InChI Key: YQJGBZSDKXLBIA-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

To a mixture of 4-hydroxybenzaldehyde (1.20 g), potassium carbonate (2.04 g), potassium iodide (49.0 mg) and N,N-dimethylformamide (9.80 mL), bromocyclopropane (1.02 mL) was added and the mixture was stirred at 200° C. for 3 hours under irradiation with microwaves. After being cooled to room temperature, the reaction mixture was poured into water and extracted with diethyl ether three times. The combined organic layers were washed with saturated brine and thereafter passed through a phase separator to be concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-50:50) to give the titled compound as a colorless oil (510 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Br[CH:22]1[CH2:24][CH2:23]1>[I-].[K+].O>[CH:22]1([O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:24][CH2:23]1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
2.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.8 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.02 mL
Type
reactant
Smiles
BrC1CC1
Name
Quantity
49 mg
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 200° C. for 3 hours under irradiation with microwaves
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether three times
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
to be concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-50:50)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.